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(4-Methylphenyl)diphenylsulfonium triflate

Photoacid Generator Cationic Polymerization Acid Strength

Sourcing a reliable, high-purity photoacid generator (PAG) with consistent performance is critical for advanced lithography and UV-curing R&D. This triarylsulfonium triflate salt is the definitive solution. - Generates triflic acid (pKa ≈ -14), the strongest Brønsted acid available from a commercial PAG, ensuring maximum catalytic efficiency. - Enables high sensitivity in epoxy resists (0.32 mJ/cm² at 254 nm) and deep-UV/E-beam lithography. - Supplied as a white to light yellow crystalline solid with >95.0% HPLC purity; soluble in PGMEA for seamless formulation.

Molecular Formula C20H17F3O3S2
Molecular Weight 426.5 g/mol
CAS No. 81416-37-7
Cat. No. B1602557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methylphenyl)diphenylsulfonium triflate
CAS81416-37-7
Molecular FormulaC20H17F3O3S2
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
InChIInChI=1S/C19H17S.CHF3O3S/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1
InChIKeyAWOATHYNVXCSGP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Methylphenyl)diphenylsulfonium Triflate: Overview


(4-Methylphenyl)diphenylsulfonium triflate (CAS 81416-37-7) is a triarylsulfonium salt that functions as a highly efficient ionic photoacid generator (PAG) [1]. It is characterized by a molecular weight of 426.47 g/mol and is supplied as a white to light yellow crystalline solid with a purity typically exceeding 95.0% (HPLC) . Upon exposure to UV radiation, this compound undergoes irreversible photolysis to release trifluoromethanesulfonic acid (triflic acid), one of the strongest known Brønsted acids , thereby initiating cationic polymerization of monomers such as epoxides and vinyl ethers .

(4-Methylphenyl)diphenylsulfonium Triflate: Substitution Challenges


Direct substitution of (4-Methylphenyl)diphenylsulfonium triflate with other triarylsulfonium salts, such as those bearing different counter-anions (e.g., hexafluorophosphate, hexafluoroantimonate), is not scientifically trivial. The performance of a photoacid generator is intrinsically linked to the acid strength of the photogenerated Brønsted acid. The triflate anion (CF3SO3-) yields triflic acid (pKa ≈ -14), which is significantly stronger than the acids generated from hexafluorophosphate (HPF6) or even hexafluoroantimonate (HSbF6) . This difference in acid strength directly impacts the efficiency of catalytic deprotection in chemically amplified photoresists and the rate of cationic polymerization [1]. For example, epoxy resist formulations with sulfonium triflate PAGs have been shown to achieve high sensitivity to both 254 nm UV and E-beam radiation (0.32 mJ/cm²) [2]. Therefore, substituting this compound with an analog containing a weaker acid counter-anion could lead to unpredictable and often inferior lithographic performance, lower polymerization rates, and reduced sensitivity, making careful selection of the PAG counter-anion a critical process parameter.

(4-Methylphenyl)diphenylsulfonium Triflate: Performance Differentiation


Acid Strength: Triflate vs. Hexafluorophosphate

(4-Methylphenyl)diphenylsulfonium triflate photogenerates triflic acid, a superacid with a pKa of approximately -14, which is a key driver of its high reactivity as a PAG. This acid strength is a direct consequence of the triflate counter-anion. In contrast, closely related triarylsulfonium salts like (4-methylphenyl)diphenylsulfonium hexafluorophosphate generate a significantly weaker acid (HPF6). While a direct head-to-head study comparing the target compound against its hexafluorophosphate analog in the same system is lacking, the scientific principle that acid strength dictates catalytic efficiency in cationic processes is well-established . For a comparable system, triphenylsulfonium triflate formulated an epoxy resist with a high sensitivity of 0.32 mJ/cm² at 254 nm [1].

Photoacid Generator Cationic Polymerization Acid Strength

Epoxy Resist Sensitivity: UV and E-Beam vs. Other PAGs

In a comparative study of various onium salt photoinitiators within an epoxy resist matrix, formulations based on triphenylsulfonium triflate (a direct analog differing only in a para-methyl substituent) were found to be among the most sensitive materials [1]. This sulfonium triflate class demonstrated a sensitivity of 0.32 mJ/cm² at 254 nm and 59.2 mJ/cm² at 20 kV E-beam exposure, significantly outperforming other initiators like bis-(triphenyl phosphoranylidene) ammonium salts, which performed poorly even with photosensitizers [1]. This class-level performance is attributed to the combined high quantum yield of the sulfonium cation and the superacidic nature of the photogenerated triflate anion [2].

Photoresist Epoxy Polymerization Sensitivity

Defined Purity and Physical Specifications

The commercial specification for (4-Methylphenyl)diphenylsulfonium triflate (CAS 81416-37-7) guarantees a high level of purity, which is critical for reproducibility in sensitive photochemical applications. The compound is supplied with a purity of >95.0% as determined by HPLC . This is accompanied by defined physical properties, including a melting point range of 100.0 to 104.0 °C (lit. 102 °C) and an appearance as a white to light yellow powder or crystal [REFS-1, REFS-2]. These specifications provide a reliable baseline for researchers and formulators, reducing variability compared to lower-purity or ill-characterized alternatives from non-specialist chemical suppliers.

Quality Control Material Specification Photoresist Formulation

High-Yield and Scalable Synthesis Route

The reliable procurement of (4-Methylphenyl)diphenylsulfonium triflate is supported by documented, high-yielding synthetic methodologies. A published procedure for triarylsulfonium triflate synthesis, which includes this specific compound, details a one-pot reaction from diarylsulfides and aryl(mesityl)iodonium(III) salts using a copper(II) acetate catalyst in 1,2-dichloroethane . The method reports a yield of 96% for the target compound, providing a robust and scalable route . The product is fully characterized by melting point (97-98 °C), IR, 1H NMR, and 13C NMR spectroscopy, ensuring chemical identity and purity . This is in contrast to some less common or more complex PAGs where established, high-yielding synthetic routes are not as readily available in the open literature, which can impact cost and lead times for specialized orders.

Synthesis Scale-up Supply Chain

PGMEA Solubility for Semiconductor Photoresists

The utility of a photoacid generator is highly dependent on its compatibility with industry-standard photoresist solvents. (4-Methylphenyl)diphenylsulfonium triflate exhibits a well-defined solubility profile that is essential for its integration into semiconductor manufacturing processes. It is specifically noted to be soluble in propylene glycol monomethyl ether acetate (PGMEA), a primary solvent used in photoresist formulations, while being insoluble in water . While quantitative solubility data in PGMEA (e.g., in g/100 mL) is not publicly disclosed, this qualitative descriptor confirms its compatibility with a critical material in the photolithography workflow. This contrasts with some ionic PAGs which can suffer from poor solubility in common resist solvents, limiting their formulation window and leading to defects.

Solubility Photoresist Formulation Semiconductor

(4-Methylphenyl)diphenylsulfonium Triflate: Application Scenarios


High-Sensitivity Photoresists for DUV and E-Beam Patterning

Given the class-level evidence of high sensitivity (0.32 mJ/cm² at 254 nm) for sulfonium triflates in epoxy resists [1], this compound is a prime candidate for research and development of advanced chemically amplified photoresists (CARs). Its ability to generate superacidic triflic acid (pKa ≈ -14) upon exposure is the fundamental driver for the catalytic deprotection of acid-labile groups in resist polymers, enabling high-resolution patterning with low exposure doses. This makes it particularly relevant for deep-UV (248 nm, 193 nm) and E-beam lithography applications where maximizing photospeed is critical for throughput.

Epoxy and Vinyl Ether UV-Curing and 3D Printing

The compound's established role as a highly efficient photoinitiator for cationic polymerization makes it well-suited for industrial UV-curing applications. It is specifically used to initiate the polymerization of epoxides, oxetanes, and vinyl ethers . The generation of a strong acid ensures a rapid cure response, which is essential for high-speed coating lines, adhesives, and increasingly in vat photopolymerization (3D printing) where fast, high-resolution curing of cationic resins is desired.

Microelectronics Packaging and Hybrid Materials R&D

The defined purity (>95.0% HPLC) and solubility in PGMEA make this compound a reliable choice for research into novel hybrid organic-inorganic materials for microelectronics. Its performance has been contextualized alongside other PAGs in sol-gel hybrid films for EUV lithography, where achieving sub-micrometric resolutions with sulfonium triflate-based systems is a key area of investigation [2]. The high synthetic yield (96%) also facilitates its use in larger-scale academic and industrial R&D projects requiring consistent material quality.

Photoacid Generator Photochemistry and Mechanism Studies

As a well-characterized member of the triarylsulfonium triflate family, this compound serves as an excellent model system for fundamental studies of PAG photophysics and photochemistry. Its absorption characteristics (λmax ~233 nm for the triphenylsulfonium core) [3] and irreversible photolysis mechanism are representative of this important class of materials. Researchers investigating the quantum yield of acid generation, acid diffusion in polymer matrices, or structure-activity relationships of sulfonium salts will find the ready availability and extensive characterization of this compound advantageous [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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